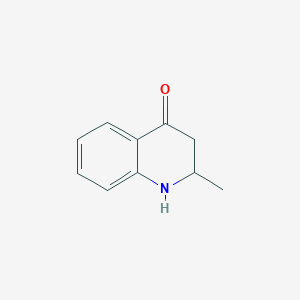

2,3-dihydro-2-methyl-4(1h)-quinolinone

Overview

Description

2,3-dihydro-2-methyl-4(1h)-quinolinone is an organic compound belonging to the quinoline family It is characterized by a quinoline core structure with a methyl group at the second position and a dihydroquinolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-2-methyl-4(1h)-quinolinone typically involves the cyclization of appropriate precursors. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the quinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-2-methyl-4(1h)-quinolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroquinoline form.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Quinoline derivatives with different oxidation states.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

Synthesis Approaches

The synthesis of 2,3-dihydro-2-methyl-4(1H)-quinolinone can be achieved through several methods. Recent literature highlights the use of domino reactions, which are efficient multi-step processes that allow for the construction of complex molecules from simpler precursors. These methods include:

- Reduction or oxidation followed by cyclization

- S NAr-terminated sequences

- Acid-catalyzed ring closures

- Metal-promoted processes

These synthetic strategies not only enhance yield but also simplify the overall process, making it attractive for pharmaceutical applications .

Pharmacological Properties

This compound exhibits a range of pharmacological properties that make it a candidate for various therapeutic applications:

Antimicrobial Activity

The compound has shown promising antimicrobial properties, making it a potential candidate for developing new antibiotics. Its derivatives have been evaluated for their effectiveness against various bacterial strains and have demonstrated significant bactericidal activity .

Antitumor Activity

Research indicates that certain derivatives of this compound possess antitumor activity. These compounds have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells .

Neurological Applications

Some studies suggest that derivatives of this compound may be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease. The mechanism involves the modulation of neurotransmitter levels and neuroprotective effects .

Case Studies and Research Findings

A comprehensive review of recent studies reveals various applications and findings related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Properties | Demonstrated significant activity against Gram-positive bacteria with low MIC values. |

| Study B | Antitumor Effects | Induced apoptosis in human cancer cell lines with IC50 values indicating potency. |

| Study C | Neurological Benefits | Showed promise in improving cognitive function in animal models of Alzheimer’s disease. |

Case Study Highlights:

- In one study, a derivative of this compound was tested against resistant bacterial strains and showed effective inhibition, suggesting its potential as a lead compound for antibiotic development .

- Another research effort focused on its neuroprotective capabilities, where animal models treated with the compound exhibited reduced neuroinflammation and improved cognitive outcomes .

Mechanism of Action

The mechanism of action of 2,3-dihydro-2-methyl-4(1h)-quinolinone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The compound can modulate biological pathways, leading to therapeutic outcomes. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Quinoline: The parent compound with a similar core structure but lacking the dihydroquinolinone moiety.

2-methylquinoline: Similar structure with a methyl group at the second position but without the dihydroquinolinone moiety.

2,3-dihydroquinolin-4(1H)-one: Lacks the methyl group at the second position.

Uniqueness

2,3-dihydro-2-methyl-4(1h)-quinolinone is unique due to the presence of both a methyl group and a dihydroquinolinone moiety, which can influence its chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry.

Biological Activity

2,3-Dihydro-2-methyl-4(1H)-quinolinone is a compound of great interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, as well as its potential applications in drug development.

Chemical Structure and Properties

The compound this compound belongs to the quinolinone family, characterized by a bicyclic structure. Its general formula is C₉H₉N, and it features a fused ring system that contributes to its pharmacological properties.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- Certain derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- A study highlighted the compound's ability to inhibit the growth of fungi like Candida albicans, indicating its potential as an antifungal agent .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- In vitro assays demonstrated that this compound can induce apoptosis in human lung adenocarcinoma cells with an IC₅₀ value of approximately 15 µM .

- Another study reported that specific derivatives were effective against breast cancer cell lines, showcasing their ability to inhibit cell proliferation significantly .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented:

- Research has shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

- In vivo studies indicated that administration of the compound led to decreased edema in animal models of inflammation .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : It is believed that the compound disrupts bacterial cell membranes and inhibits essential enzymes involved in cell wall synthesis.

- Anticancer Mechanism : The induction of apoptosis may occur through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

- Anti-inflammatory Mechanism : The inhibition of NF-kB signaling pathways plays a crucial role in reducing inflammation by limiting the expression of inflammatory mediators.

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-dihydro-2-methyl-4(1H)-quinolinone, and how do reaction conditions influence yield?

The compound is commonly synthesized via cyclopropane ring expansion using palladium catalysts or β-lactam intermediates. Key methodologies include:

- Palladium-catalyzed cyclopropane ring expansion : Starting from N-(1′-alkoxy)cyclopropyl-2-haloanilines, this method tolerates functional groups (ester, nitrile, ether, ketone) and achieves moderate yields (50-70%) under mild conditions (THF, 60°C) .

- Solid-phase β-lactam rearrangement : A library of derivatives can be synthesized using β-lactam intermediates immobilized on resin, enabling high-throughput screening .

- Ionic liquid-mediated synthesis : For 2-aryl derivatives, [bmim]BF4 facilitates isomerization of 2′-aminochalcones at 150°C for 2.5 hours, yielding crystalline products suitable for X-ray analysis .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to characterize dihydroquinolinone derivatives?

- ¹H NMR : Key signals include methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.8–8.2 ppm), and NH/OH protons (δ 5.8–10.0 ppm, exchangeable with D₂O). For example, 3-substituted derivatives show distinct diastereotopic protons in the dihydroquinolinone ring .

- IR : Stretching frequencies for C=O (1650–1680 cm⁻¹), NH/OH (3200–3450 cm⁻¹), and conjugated C=C (1560–1620 cm⁻¹) confirm core structure .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 for a diazepine-quinolinone hybrid) and fragmentation patterns validate molecular weight and substituents .

Q. How can structural modifications enhance sigma-1 receptor (σ1R) antagonist activity in dihydroquinolinones?

- Substituent Positioning : Electron-withdrawing groups (e.g., Cl, Br) at the 7-position improve σ1R binding affinity (IC₅₀ < 100 nM) by stabilizing hydrophobic interactions .

- Ring Hybridization : Fusion with diazepine or tetrazole rings (e.g., 3-[(2,3-dihydro-1H-diazepin-6-yl)carbonyl] derivatives) enhances blood-brain barrier penetration, critical for CNS targets .

- Methodology :

Q. How do researchers resolve contradictions in reported antimicrobial activity data for hydroxy-substituted derivatives?

Discrepancies arise from variations in:

- Microbial Strains : Gram-negative bacteria (e.g., Pseudomonas aeruginosa) show resistance due to efflux pumps, whereas Gram-positive strains (e.g., S. aureus) are more susceptible .

- Substituent Effects : 7-Hydroxy derivatives exhibit higher activity (MIC 8–16 µg/mL) than 5- or 6-hydroxy isomers (MIC > 64 µg/mL) due to improved membrane permeability .

- Experimental Design :

Q. What in vivo models are suitable for evaluating the neuroprotective potential of dihydroquinolinones?

- Chronic Cerebral Hypoperfusion (CCH) Model : Mice subjected to bilateral carotid artery stenosis show improved cognition (Morris water maze) after treatment with 7-hydroxy-3,4-dihydroquinolin-2-one derivatives (10 mg/kg, oral) .

- Methodological Considerations :

Q. How can computational methods predict structure-activity relationships (SAR) for dihydroquinolinones?

- QSAR Modeling : Use MolDescriptor (Dragon) to calculate topological indices (e.g., Wiener index) correlating with σ1R affinity .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns trajectories (GROMACS) to identify stable binding conformations .

- Case Study : 2-Heptyl-3-hydroxy-4-quinolone showed predicted LogP = 3.2, aligning with observed biofilm inhibition in P. aeruginosa .

Properties

IUPAC Name |

2-methyl-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-5,7,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJXYZFZRRYVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499809 | |

| Record name | 2-Methyl-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30448-37-4 | |

| Record name | 2-Methyl-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.